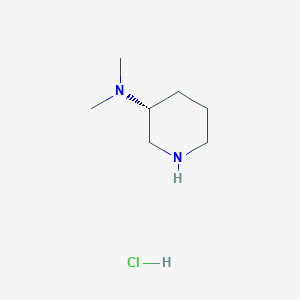

(R)-N,N-dimethylpiperidin-3-amine hydrochloride

Description

Significance of Chiral Amines in Synthetic Chemistry

In the precise world of pharmaceutical synthesis, the three-dimensional arrangement of atoms within a molecule is paramount. Chiral compounds, which exist as non-superimposable mirror images (enantiomers), frequently display markedly different biological activities. nbinno.com This makes the stereoselective synthesis of such molecules a critical endeavor. Chiral amines, in particular, are of immense importance as they are prevalent in a high percentage of pharmaceuticals and natural products. sigmaaldrich.comresearchgate.net About 40% of chiral drugs on the market contain a chiral amine as a core structural element.

The significance of chiral amines extends across several areas of synthetic chemistry. They serve as valuable intermediates and building blocks for introducing specific stereochemistry into target molecules. nbinno.com Furthermore, they are widely used in asymmetric synthesis, for instance, as chiral bases in enantioselective deprotonation reactions or as effective agents for the resolution of racemic mixtures of acids. sigmaaldrich.commerckmillipore.com Chiral primary and secondary amines are also pivotal in organocatalysis, where they can react with carbonyl compounds to form transient enamines or iminium ions, enabling a variety of stereoselective transformations such as Michael additions, Mannich reactions, and Diels-Alder reactions. alfachemic.com

The precise control of chirality is not merely an academic exercise; it has profound real-world consequences. The biological systems in the human body, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause severe adverse effects. This reality underscores the critical need for synthetic methods that can produce single, pure enantiomers of drug candidates.

Overview of Piperidine (B6355638) Derivatives as Versatile Building Blocks

Among the various classes of chiral amines, piperidine derivatives hold a place of particular distinction. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most frequently encountered scaffolds in medicinal chemistry and is a cornerstone of more than 70 commercially available drugs. nih.govresearchgate.netelsevier.com This prevalence is due to the piperidine moiety's ability to serve as a versatile building block, imparting favorable physicochemical and pharmacological properties to a molecule. nbinno.com

Piperidine and its derivatives are found in a multitude of natural products, especially alkaloids, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties. researchgate.netresearchgate.netalfa-chemistry.com For example, piperine (B192125) is the alkaloid responsible for the pungency of black pepper and has been shown to possess anti-inflammatory and antitumor properties. alfa-chemistry.comtaylorandfrancis.com

In drug design, the piperidine scaffold is utilized for several key reasons:

Structural Scaffolding: It provides a robust, three-dimensional framework that can be readily functionalized at various positions. This allows chemists to orient functional groups in precise spatial arrangements to optimize interactions with biological targets. nbinno.com

Pharmacophoric Element: The nitrogen atom in the piperidine ring is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds or ionic interactions with receptors and enzymes.

Modulation of Properties: The incorporation of a piperidine ring can improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. It can influence solubility, lipophilicity, and metabolic stability. nbinno.com

The broad spectrum of therapeutic applications for piperidine-containing drugs is extensive, covering central nervous system (CNS) modulators, antihistamines, anticoagulants, and antipsychotics. researchgate.netresearchgate.net This versatility highlights the enduring importance of the piperidine ring as a privileged structure in modern drug discovery. nbinno.com

Historical Context of Chiral Piperidine Synthesis and Applications

The synthesis of piperidine-containing compounds has been a significant task in organic chemistry for well over a century. nih.gov Early methods often relied on the hydrogenation of pyridine (B92270) precursors, a fundamental process that has been in use since the 19th century. nih.gov While effective for producing the basic piperidine core, these initial approaches often resulted in racemic or achiral products.

The growing understanding of the importance of stereochemistry in pharmacology drove the evolution of synthetic methods towards asymmetric synthesis, which aims to create a single enantiomer of a chiral product. The demand for enantiomerically pure piperidines for drug development has spurred intense research into stereoselective synthetic strategies. nih.gov

Over the decades, a variety of approaches have been developed to access chiral piperidines:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as the amino acid L-lysine, as starting materials. alfa-chemistry.comnih.gov

Asymmetric Catalysis: The development of chiral catalysts, often based on transition metals like rhodium, iridium, and copper, has enabled highly enantioselective hydrogenation of pyridine derivatives and other precursors to yield chiral piperidines. nih.gov

Diastereoselective Reactions: Methods such as the nitro-Mannich reaction have been employed to control the formation of multiple contiguous stereocenters on the piperidine ring. researchgate.net

Enzymatic and Chemical Resolution: The separation of racemic mixtures into their constituent enantiomers remains a viable and industrially important method for obtaining optically pure piperidines. enamine.net

The historical progression of piperidine synthesis reflects the broader trends in organic chemistry, moving from classical, often harsh methods to more sophisticated, efficient, and highly selective catalytic processes. This continuous innovation ensures that chemists have the tools needed to construct the complex, stereochemically defined piperidine structures that are central to so many vital medicines. nih.gov

Interactive Data Tables

Table 1: Examples of Biologically Active Piperidine Alkaloids

| Alkaloid | Natural Source (Example) | Noted Biological Activities |

| Piperine | Piper nigrum (Black Pepper) | Anti-inflammatory, Antitumor, Antidiarrheal, Increases bioavailability of other drugs alfa-chemistry.comtaylorandfrancis.com |

| Lobeline | Lobelia inflata | Respiratory stimulant, Used in CNS disorder research alfa-chemistry.com |

| Matrine | Sophora species | Antiviral, Anti-inflammatory, Antitumor researchgate.net |

| Coniine | Conium maculatum (Poison Hemlock) | High toxicity, Neurotoxin |

| Febrifugine | Dichroa febrifuga | Antiparasitic researchgate.net |

Table 2: Selected Methods for Chiral Piperidine Synthesis

| Synthetic Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of pyridines or their derivatives using a chiral transition metal catalyst (e.g., Rhodium, Iridium). nih.gov | High enantioselectivity, direct route from aromatic precursors. |

| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products (e.g., amino acids like lysine) as starting materials. alfa-chemistry.comnih.gov | Absolute stereochemistry is derived from the starting material. |

| Diastereoselective Cyclization | Intramolecular reactions where existing stereocenters direct the formation of new ones during ring closure. researchgate.net | Allows for the construction of complex, multi-substituted piperidines. |

| Racemate Resolution | Separation of a 1:1 mixture of enantiomers using a chiral resolving agent or chiral chromatography. enamine.net | A classical and industrially relevant method for obtaining single enantiomers. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-N,N-dimethylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOSNWJJWJGDL-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R N,n Dimethylpiperidin 3 Amine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (R)-N,N-dimethylpiperidin-3-amine hydrochloride reveals several logical disconnection points. The primary goal is to trace the molecule back to simple, achiral, or readily available chiral starting materials.

The most apparent disconnection is the C-N bond of the dimethylamino group. This leads to a chiral 3-aminopiperidine precursor. The chirality at the C3 position is the key challenge, and thus, the formation of the stereocenter is a critical consideration in the synthetic design.

Further disconnection of the piperidine (B6355638) ring can be envisioned through several pathways:

Ring-closing of a linear precursor: This is a common strategy for constructing cyclic amines. The disconnection would involve breaking one of the C-N bonds within the ring, leading to a 1,5-diaminoalkane derivative or a related functionalized precursor.

Functionalization of a pre-existing piperidine ring: This approach starts with a piperidine derivative and introduces the necessary functional groups.

Reduction of a pyridine (B92270) precursor: This strategy involves the dearomatization of a suitably substituted pyridine ring.

These disconnections pave the way for the forward synthesis, where the choice of strategy will depend on the availability of starting materials, the desired efficiency, and the method used to control the stereochemistry.

Enantioselective Synthesis Strategies

The synthesis of an enantiomerically pure compound like (R)-N,N-dimethylpiperidin-3-amine requires a strategy that can effectively control the stereochemistry at the C3 position. The main approaches are asymmetric catalysis, where a chiral catalyst induces enantioselectivity, and chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials.

Asymmetric catalysis offers an efficient way to generate chiral compounds from prochiral substrates. This can be achieved through various catalytic systems.

Transition-metal catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of unsaturated precursors, such as enamines, imines, or heteroaromatic rings. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose.

For the synthesis of (R)-N,N-dimethylpiperidin-3-amine, a suitable precursor would be a tetrahydropyridine (B1245486) or a dihydropyridine (B1217469) derivative. For instance, the asymmetric hydrogenation of an N-protected 3-amino-1,2,3,4-tetrahydropyridine derivative can establish the chiral center at C3. The choice of the metal catalyst, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity and chemical yield.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted fluoroalkenes, which has been applied to the synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, demonstrating the power of this methodology for creating chiral piperidines thieme-connect.comacs.org. While not directly synthesizing the target molecule, this showcases the applicability of the technique to similar systems. The selection of the appropriate chiral ligand, such as those from the Walphos family, is critical for achieving high enantiomeric excess (>99% ee) acs.orgresearchgate.net.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Rh(NBD)2(BF4) / Walphos 003 | Tetrasubstituted Fluoroalkene | cis-4-Amino-3-fluoro-1-methylpiperidine | >99% | acs.orgresearchgate.net |

| Rhodium complexes | Pyridinium salts | Chiral piperidines | High | dicp.ac.cnresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations enantioselectively. For the synthesis of chiral piperidines, organocatalytic methods like the asymmetric Mannich reaction or Michael addition are particularly relevant.

The asymmetric Mannich reaction can be used to construct the C-C and C-N bonds of the piperidine ring with high stereocontrol. For example, the reaction of an aldehyde, an amine, and a ketone or enolate equivalent, catalyzed by a chiral organocatalyst like proline or its derivatives, can lead to a chiral δ-amino ketone, a key intermediate for cyclization to a piperidine. The intramolecular Mannich reaction of δ-amino β-keto esters has been shown to be an effective method for the asymmetric synthesis of polysubstituted piperidines acs.orgacs.org.

| Organocatalyst | Reaction Type | Key Intermediate | Product Type | Diastereomeric Ratio/ee | Reference |

| L-proline | Asymmetric α-amination | Chiral amino alcohol | (R)-Pipecolic acid | >99% ee | ekb.eg |

| Chiral BINOL derivatives | Asymmetric allylation of imines | Chiral homoallylic amines | Cyclic amines | 90-99% ee | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Biocatalysis employs enzymes to perform highly selective chemical transformations. For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly powerful. These enzymes can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiopurity.

In the context of (R)-N,N-dimethylpiperidin-3-amine synthesis, a precursor such as N-protected-3-piperidone can be asymmetrically aminated using an (R)-selective ω-transaminase to yield the corresponding (R)-3-aminopiperidine derivative beilstein-journals.orgscispace.com. This approach is attractive due to its high selectivity, mild reaction conditions, and environmental friendliness.

Enzyme cascades, which involve multiple enzymatic steps in a single pot, can further enhance the efficiency of the synthesis. For example, a cascade involving an oxidase and a reductase can be used for the deracemization of a racemic amine or the asymmetric synthesis from a prochiral precursor nih.govacs.orgresearchgate.net.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| ω-Transaminase (immobilized) | Asymmetric amination | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | >99% | beilstein-journals.org |

| Amine Oxidase / Ene Imine Reductase Cascade | Asymmetric dearomatization | N-substituted tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | High | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. The inherent chirality of these molecules is transferred to the target molecule through a series of chemical transformations.

For the synthesis of (R)-N,N-dimethylpiperidin-3-amine, amino acids like D-ornithine or D-lysine are excellent starting points. The synthesis of (R)-3-(Boc-amino)piperidine has been achieved in two steps from D-ornithine researchgate.net. This strategy leverages the pre-existing stereocenter in the amino acid to construct the chiral piperidine ring. The general approach involves cyclization of the amino acid derivative to form the piperidine ring, followed by necessary functional group manipulations.

| Chiral Starting Material | Key Transformation(s) | Target or Key Intermediate | Reference |

| D-Ornithine | Cyclization and reduction | (R)-3-(Boc-amino)piperidine | researchgate.net |

| D-Lysine | Cyclization and functional group manipulation | (R)-3-(Boc-amino)piperidine | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Diastereoselective Synthesis through Auxiliary Control

Diastereoselective synthesis is a powerful strategy that introduces a chiral auxiliary to a racemic or prochiral starting material. This auxiliary molecule directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be removed.

While specific examples detailing the diastereoselective synthesis of this compound using chiral auxiliaries are not extensively documented in the provided search results, the general principle is a cornerstone of asymmetric synthesis. For instance, a prochiral piperidone precursor could be reacted with a chiral amine to form a chiral enamine or iminium ion. Subsequent reduction of this intermediate would proceed with facial selectivity, guided by the steric and electronic properties of the chiral auxiliary, to yield the desired (R)-amine. The auxiliary would then be cleaved to provide the enantiomerically enriched product.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a widely employed technique for separating a racemic mixture of enantiomers. This approach is often practical when an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess.

A common and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Key chiral resolving agents for amines include:

Tartaric Acid Derivatives: L-(+)-tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, are frequently used. scispace.comgoogle.com These acids can form diastereomeric salts with racemic amines, and the differing solubilities of these salts in a given solvent system enable their separation. scispace.comrsc.org One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor. rsc.org

Mandelic Acid: Mandelic acid and its derivatives are also effective resolving agents for amines. google.compatsnap.com The principle is the same as with tartaric acid, relying on the differential solubility of the resulting diastereomeric salts. google.comnih.gov

The selection of the appropriate chiral acid and solvent system is crucial for a successful resolution and often requires empirical optimization. google.comnih.gov

Table 1: Chiral Acids for Diastereomeric Salt Formation

| Chiral Acid | Common Applications | Reference |

| L-(+)-Tartaric Acid | Resolution of racemic amines | scispace.com |

| Dibenzoyl-L-tartaric Acid | Resolution of racemic amines | scispace.com |

| D-Mandelic Acid | Resolution of racemic 3-piperidine amide | patsnap.com |

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govsemanticscholar.org The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.commdpi.com

For piperidine derivatives, cellulose-based CSPs have been shown to be effective. nih.gov This method can provide high enantiomeric purity and is particularly useful for small to medium-scale separations. A challenge with compounds like piperidin-3-amine (B1201142) is the lack of a chromophore, which can make detection by UV difficult. Pre-column derivatization with a chromophore-containing reagent can overcome this limitation. nih.govresearchgate.net

Kinetic resolution is a dynamic process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. nih.gov Enantioselective acylation is a common method for the kinetic resolution of amines. nih.gov In this process, a chiral acylating agent is used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched amine. nih.gov

While this method has a theoretical maximum yield of 50% for the desired enantiomer, it can be a practical approach for obtaining enantiopure material. nih.gov The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. A higher s-factor indicates a more effective resolution.

Formation of the Hydrochloride Salt: Principles and Controlled Crystallization

Once the enantiomerically pure (R)-N,N-dimethylpiperidin-3-amine is obtained, it is typically converted to its hydrochloride salt for improved stability and handling. This is achieved by treating the free base with hydrochloric acid.

The process of forming the hydrochloride salt involves protonation of the basic nitrogen atoms of the piperidine ring by the hydrochloric acid. nih.gov Controlled crystallization is crucial to obtain a product with high purity and the desired physical properties. This is typically achieved by dissolving the amine in a suitable solvent, such as ethanol, and then adding a solution of hydrochloric acid, often also in an alcohol. chemicalbook.com The salt then precipitates out of the solution and can be isolated by filtration. chemicalbook.com The choice of solvent and the rate of cooling can influence the crystal size and morphology.

Optimization of Reaction Conditions for Yield and Enantiopurity

Optimizing reaction conditions is essential to maximize both the chemical yield and the enantiomeric purity of the final product.

For diastereomeric salt resolutions , key parameters to optimize include:

Chiral Acid: The choice of the resolving agent is critical. google.comgoogle.com

Solvent: The solvent system significantly impacts the differential solubility of the diastereomeric salts. google.com

Temperature: Temperature affects solubility and the kinetics of crystallization. google.com

Stoichiometry: The molar ratio of the chiral acid to the racemic amine can influence the efficiency of the resolution. google.com

For kinetic resolutions , factors to consider are:

Catalyst/Reagent: The selection of the chiral catalyst or acylating agent is paramount for achieving high selectivity. nih.gov

Solvent: The reaction medium can influence the rate and selectivity of the reaction.

Temperature: Temperature can affect the selectivity factor.

Reaction Time: The reaction must be stopped at the optimal point to maximize the enantiomeric excess of the unreacted starting material.

In the formation of the hydrochloride salt , optimization involves:

Solvent: The choice of solvent affects the solubility of the salt and the resulting crystal form. chemicalbook.com

pH: The pH must be controlled to ensure complete salt formation.

Crystallization Conditions: The rate of cooling and agitation can impact the purity and physical characteristics of the crystalline product. chemdad.com

Large-Scale Synthetic Approaches and Process Development

The industrial production of this compound, a valuable chiral building block, relies on efficient, scalable, and cost-effective synthetic strategies. Process development primarily focuses on the stereoselective synthesis of the key intermediate, (R)-3-aminopiperidine, which is subsequently dimethylated. Key methodologies for establishing the chiral center include the use of chiral pool starting materials and the resolution of racemic mixtures.

The key stages of this synthesis are outlined below:

Esterification and Protection: D-glutamic acid undergoes esterification and protection of the amino group, typically with a tert-butoxycarbonyl (Boc) group, to form N-tertbutyloxycarbonyl-D-Glu dimethyl ester. google.com

Reduction: The ester groups are reduced to hydroxyl groups. google.com

Hydroxyl Activation: The resulting hydroxyl groups are activated, often by converting them into better leaving groups like tosylates. niscpr.res.in

Cyclization: An intramolecular cyclization reaction forms the piperidine ring. google.comniscpr.res.in

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield (R)-3-aminopiperidine, which is then converted to its hydrochloride salt. google.com

Another widely used industrial method involves the synthesis of a racemic mixture of 3-aminopiperidine, followed by chiral resolution to isolate the desired (R)-enantiomer. wikipedia.org A common technique is the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org One patented process details the use of D-mandelic acid for the resolution of racemic 3-piperidine amide, a precursor to 3-aminopiperidine. patsnap.com

The general steps for this resolution-based approach are as follows:

Diastereomeric Salt Formation: Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent. The diastereomeric salt of the (R)-amide preferentially precipitates. patsnap.com

Isolation and Liberation: The precipitated salt is isolated by filtration. Subsequent processing liberates the enantiomerically enriched (R)-3-piperidine amide. patsnap.com

Conversion and Deprotection: The amide is then converted to the corresponding amine and hydrolyzed to afford (R)-3-aminopiperidine. patsnap.com

The table below summarizes an example of a resolution process, highlighting the conditions and outcomes.

Table 1: Example of Chiral Resolution Process for (R)-3-piperidine amide

| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| a | Racemic 3-piperidine amide, D-mandelic acid | Methyl tert-butyl ether / Isopropanol | 70 | 6 | (R)-3-piperidine amide D-mandelic acid salt | 42.0 |

Data sourced from patent CN103435538A, Embodiment 1. patsnap.com

A third strategy involves the asymmetric synthesis from a prochiral precursor using biocatalysis. Transaminases are increasingly employed for the large-scale synthesis of chiral amines due to their high stereoselectivity and environmentally friendly reaction conditions. google.com In this approach, a nitrogen-protected 3-piperidone is converted into the corresponding (R)-3-aminopiperidine derivative using an (R)-selective ω-transaminase. google.comscispace.com

Following the successful synthesis of enantiomerically pure (R)-3-aminopiperidine, the final step is the exhaustive N-methylation of the primary amino group to yield the target N,N-dimethylated compound. For large-scale production, reductive amination using formaldehyde (B43269) is a common and efficient method. nih.govchemrxiv.org This reaction, often referred to as the Eschweiler-Clarke reaction when formic acid is used as the reducing agent, provides a direct route to the tertiary amine. Alternatively, catalytic hydrogenation with formaldehyde in the presence of a suitable catalyst like palladium on carbon or ruthenium nanoparticles can be employed. nih.gov The process concludes with the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Table 2: Comparison of Large-Scale Synthetic Strategies for (R)-3-aminopiperidine

| Strategy | Starting Material | Key Step | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Pool Synthesis | D-glutamic acid | Stereospecific multi-step conversion | Avoids resolution, uses inexpensive chiral source google.com | Longer synthetic route |

| Chiral Resolution | Racemic 3-aminopiperidine or precursor | Diastereomeric salt formation | Utilizes simpler, non-chiral starting materials | Theoretical max yield of 50% for desired enantiomer, requires efficient resolving agent wikipedia.org |

| Asymmetric Biocatalysis | N-protected 3-piperidone | Enzymatic transamination | High enantioselectivity, green process google.com | Requires specific enzymes and cofactor recycling |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Tertiary Amine Moiety

The exocyclic N,N-dimethylamino group is a key center of reactivity. As a tertiary amine, it possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows it to participate in several characteristic reactions.

The tertiary amine can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. dtic.mil This process, known as quaternization, converts the neutral amine into a positively charged species. For instance, the piperidine (B6355638) rings in polystyrene derivatives can be quaternized using iodomethane (B122720) to yield N,N-dimethyl piperidinium (B107235) cations. nih.gov

The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of an alkylating agent, displacing a leaving group. The rate and success of the reaction depend on the alkylating agent, the solvent, and steric factors. Despite its importance, research into the diastereoselective alkylation of amines has been limited in recent decades. researchgate.net Quaternary ammonium salts are valuable synthetic intermediates that can undergo further reactions, such as Hofmann elimination, Stevens rearrangement, and Sommelet–Hauser rearrangement. researchgate.net

| Alkylating Agent Class | Specific Example | Typical Reaction Conditions |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | Reflux in a suitable solvent (e.g., alcohol, water) with a base like sodium carbonate to neutralize the acid formed. dtic.mil |

| Alkyl Halides | Benzyl bromide (C₆H₅CH₂Br) | Reaction in a polar aprotic solvent like acetonitrile (B52724) or acetone. researchgate.net |

| Dialkyl Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Often used for methylation; reaction is typically fast and exothermic. |

The tertiary nitrogen atom can be readily oxidized to form an amine N-oxide, a compound with the general formula R₃N⁺–O⁻. wikipedia.org This transformation is significant as it alters the chemical properties of the amine, converting it into a highly polar, water-soluble molecule. wikipedia.org The N-oxide functionality is a key intermediate in the Cope elimination reaction. masterorganicchemistry.com

A variety of reagents can effect this oxidation, with hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being the most common. thieme-connect.de The oxidation of tertiary amines is a straightforward synthetic procedure. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC), where Dragendorff reagent can be used to visualize the N-oxide products. nih.gov The formation of the N-O bond leads to a downfield shift for adjacent protons in ¹H NMR spectra compared to the parent amine. nih.gov In substituted piperidines, stereochemical factors can influence the orientation of the newly formed N-O bond, leading to axial or equatorial isomers. thieme-connect.de

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often at room temperature or with gentle heating. | A common and environmentally benign oxidant. nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at or below room temperature. | A highly effective peroxy acid for N-oxidation. nih.gov |

| 2-Sulfonyloxaziridines (Davis' reagents) | Aprotic solvents like CDCl₃ at room temperature. | A neutral and aprotic oxidizing reagent system. asianpubs.org |

| Ozone (O₃) | Specialized low-temperature conditions. | A powerful oxidant, less commonly used for this specific transformation. |

Tertiary amines can be precursors for elimination reactions that form alkenes. The two primary methods are the Cope and Hofmann eliminations, both of which typically follow Hofmann's rule to produce the less-substituted alkene. youtube.comorganic-chemistry.org

Hofmann Elimination is a two-step process. First, the amine undergoes exhaustive alkylation (quaternization), typically with excess methyl iodide, to form a quaternary ammonium iodide. youtube.com This salt is then treated with a base, such as silver oxide in water, which generates a hydroxide (B78521) salt. Upon heating, this salt undergoes an E2 elimination reaction. The bulky quaternary ammonium leaving group directs the base to abstract a proton from the least sterically hindered β-carbon, leading to the Hofmann product. This reaction proceeds via an anti-periplanar transition state. youtube.com

Cope Elimination is a thermally induced, intramolecular elimination (Ei) of a tertiary amine N-oxide. organic-chemistry.orgchemistrysteps.com The amine is first oxidized to the corresponding N-oxide. When heated, the N-oxide oxygen acts as an internal base, abstracting a β-proton through a five-membered cyclic transition state. organic-chemistry.orgchemistrysteps.com This concerted mechanism requires a syn-periplanar arrangement of the β-hydrogen and the amine oxide group. youtube.comchemistrysteps.com The reaction is highly sensitive to solvent effects, with rate increases of up to a million-fold observed in some cases. organic-chemistry.org

| Feature | Hofmann Elimination | Cope Elimination |

|---|---|---|

| Starting Material | Tertiary Amine | Tertiary Amine |

| Key Intermediate | Quaternary Ammonium Salt | Tertiary Amine N-Oxide |

| Reagents | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | 1. H₂O₂ or m-CPBA 2. Heat |

| Mechanism | E2 (intermolecular) | Ei (intramolecular, pericyclic) chemistrysteps.com |

| Stereochemistry | Anti-periplanar | Syn-periplanar youtube.comchemistrysteps.com |

| Product | Less substituted alkene (Hofmann product) | Less substituted alkene (Hofmann product) organic-chemistry.org |

Reactivity of the Piperidine Ring System

The piperidine ring is a saturated heterocycle and is generally less reactive than its unsaturated counterpart, pyridine (B92270). However, the C-H bonds on the ring can be functionalized under specific conditions, and the ring itself can participate in cleavage or formation reactions.

Direct functionalization of C(sp³)-H bonds in piperidines is a powerful tool for molecular editing. The reactivity of the ring positions varies. The C2 and C6 positions (α to the nitrogen) are electronically activated but can be sterically hindered. researchgate.net In contrast, the C3 and C5 positions (β to the nitrogen) are electronically deactivated due to the inductive effect of the nitrogen atom. researchgate.net

Various strategies have been developed to achieve site-selective functionalization:

α-Functionalization : Methods have been developed for the regioselective formation of endo-cyclic iminium ions from N-alkyl piperidines, which can then be trapped by nucleophiles to achieve α-alkylation and α-heteroarylation. acs.org Photoredox catalysis has also been employed for the α-arylation of piperidines with high diastereoselectivity. lookchem.com

β-Functionalization (C3/C5) : Direct C-H functionalization at the C3 position is challenging. An indirect approach involves the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by reductive, regio- and stereoselective ring-opening of the cyclopropane (B1198618) to install a substituent at the 3-position. nih.gov

γ-Functionalization (C4) : The C4 position can be accessed if the electronic preference for the C2 position is overridden, for example, by using specific catalysts and N-protecting groups that introduce steric shielding around the α-positions. researchgate.netnih.gov

| Position | Strategy | Example Reaction | Reference |

|---|---|---|---|

| C2 (α) | In situ iminium ion formation and nucleophilic trapping | Cross dehydrogenative coupling for alkynylation, alkylation, etc. | acs.org |

| C2 (α) | Photoredox Catalysis | Ir(ppy)₃-catalyzed α-arylation with 1,4-dicyanobenzene. | lookchem.com |

| C3 (β) | Indirect via Cyclopropanation | Rhodium-catalyzed cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. | nih.gov |

| C4 (γ) | Catalyst and Protecting Group Control | Rhodium-catalyzed C-H insertion using N-α-oxoarylacetyl-piperidines. | nih.gov |

While piperidine is an unstrained six-membered ring, its C-N bonds can be cleaved under certain reaction conditions, providing a pathway to acyclic structures. This "skeletal remodeling" has emerged as a powerful strategy in organic synthesis. researchgate.net

Ring-Opening Reactions : Recent advancements have enabled the deconstructive transformation of unstrained cyclic amines via C-N bond cleavage. For example, silylium-catalyzed reactions involving hydrosilanes can induce C-N bond cleavage and ring-opening. researchgate.net Oxidative methods can also be used. For instance, treatment with specific reagents can lead to oxidative C-N bond cleavage, converting the cyclic amine into a linear amino-aldehyde or a related functionalized acyclic amine. researchgate.net

Ring-Closing Reactions : The synthesis of the piperidine ring itself is a classic example of ring-closing reactions. A common and efficient method for forming cyclic amines is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing iridium. organic-chemistry.org Another approach involves the one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org These methods highlight the thermodynamic favorability of forming the six-membered piperidine ring from suitable acyclic precursors.

Protonation Equilibria and Salt Stability in Diverse Environments

The chemical behavior of (R)-N,N-dimethylpiperidin-3-amine hydrochloride in various environments is largely governed by the protonation state of its two amine functionalities and the stability of the hydrochloride salt. The molecule possesses two nitrogen atoms that can accept a proton: the secondary amine within the piperidine ring and the tertiary dimethylamino group at the C3 position. The basicity of these amines, and thus their protonation equilibria, is a key determinant of the compound's reactivity and solubility.

The hydrochloride salt form enhances the compound's stability and water solubility. Amine hydrochloride salts are generally stable under normal temperatures and pressures nih.gov. However, their stability in solution can be influenced by several factors, including pH, temperature, and the presence of other chemical species alfa-chemistry.com. In aqueous solutions, the salt will dissociate, and the protonated amine will exist in equilibrium with its free base form. The stability of the salt is limited by hydrolysis, and in the presence of concentrated acidic aqueous phases, by the uptake of additional acid molecules google.com.

The degradation of piperidine-containing hydrochloride salts can be pH and temperature-dependent. For instance, studies on N-[(piperidine)methylene]daunorubicin hydrochloride have shown that its degradation is subject to specific acid-base catalysis, involving hydrolysis of the protonated molecule catalyzed by hydrogen ions at low pH, and spontaneous hydrolysis at higher pH nih.gov. This highlights the importance of the solution's chemical environment on the stability of such compounds.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| pKa of Piperidine Nitrogen | A measure of the acidity of the protonated secondary amine in the piperidine ring. | Expected to be in the range of typical secondary amines (pKa ~10-11), similar to piperidine (pKa ~11.12) alfa-chemistry.com. |

| pKa of Dimethylamino Nitrogen | A measure of the acidity of the protonated tertiary dimethylamino group. | Expected to be in the range of typical tertiary amines (pKa ~9-10), potentially slightly lower than the piperidine nitrogen due to steric hindrance. |

| pH | The concentration of hydrogen ions in the solution. | Dictates the protonation state of the two amine groups. At low pH, both amines will be protonated. As pH increases, the more acidic proton will be removed first. |

| Temperature | A measure of the thermal energy of the system. | Increased temperature can accelerate degradation reactions of the hydrochloride salt in solution nih.gov. |

| Solvent | The medium in which the compound is dissolved. | The polarity and protic nature of the solvent will influence the solubility and stability of the hydrochloride salt. |

Mechanism of Novel Reaction Pathways Involving the Compound

This compound, with its chiral structure and multiple functional groups, has the potential to participate in a variety of chemical transformations, either as a substrate, a catalyst, or a key building block in the synthesis of more complex molecules. While specific examples of its use in "novel" reaction pathways are not extensively documented in the provided search results, its structural features suggest several plausible roles in modern organic synthesis.

One of the most promising applications of chiral amines is in the field of organocatalysis . Chiral secondary and tertiary amines are known to catalyze a wide range of asymmetric reactions. (R)-N,N-dimethylpiperidin-3-amine could potentially act as a chiral base or as a precursor to a chiral nucleophilic catalyst. For instance, the secondary amine of the piperidine ring could be utilized to form enamines or iminium ions with carbonyl compounds, which are key intermediates in many organocatalytic cycles, such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The chiral environment provided by the (R)-configured C3 center could induce stereoselectivity in these transformations.

The compound can also be a valuable building block in multicomponent reactions (MCRs) . MCRs are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The presence of two distinct amine functionalities in (R)-N,N-dimethylpiperidin-3-amine makes it an interesting substrate for MCRs. For example, it could participate in Ugi or Passerini-type reactions, leading to the formation of complex peptide-like structures or other polyfunctionalized molecules with a high degree of stereochemical control. The differential reactivity of the secondary and tertiary amines could be exploited to achieve regioselective transformations.

Furthermore, the piperidine scaffold is a common motif in many biologically active compounds and natural products nih.gov. This compound can serve as a chiral precursor for the synthesis of more elaborate piperidine derivatives. For example, the secondary amine of the piperidine ring can be functionalized through N-alkylation, N-arylation, or acylation to introduce additional diversity. The dimethylamino group can also be a target for chemical modification, although it is generally less reactive than the secondary amine.

A plausible novel reaction pathway could involve a tandem reaction where the compound first acts as a chiral catalyst to facilitate a carbon-carbon or carbon-heteroatom bond-forming reaction, and then is incorporated into the final product. For example, in a reaction between an aldehyde, a nucleophile, and the piperidine, the secondary amine could form a chiral iminium ion with the aldehyde, which then reacts with the nucleophile. Subsequent intramolecular reaction of the dimethylamino group could lead to the formation of a bicyclic product.

| Potential Reaction Pathway | Description | Plausible Mechanism |

|---|---|---|

| Asymmetric Organocatalysis | Use of the compound as a chiral catalyst to induce stereoselectivity in a chemical reaction. | Formation of a chiral enamine or iminium ion intermediate with a carbonyl compound, followed by stereoselective reaction with a nucleophile or electrophile. |

| Multicomponent Reactions | A reaction where three or more reactants combine in a single step to form a product that contains the essential parts of all the reactants. | Participation as the amine component in reactions like the Ugi or Mannich reaction, leveraging the two amine groups for further diversification. |

| Tandem Reactions | A sequence of two or more bond-forming reactions that occur in a single pot without the isolation of intermediates. | Initial catalytic role followed by intramolecular reaction of one of the amine functionalities to form a more complex heterocyclic structure. |

Advanced Spectroscopic and Crystallographic Characterization of R N,n Dimethylpiperidin 3 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For a molecule such as (R)-N,N-dimethylpiperidin-3-amine hydrochloride, a suite of advanced NMR experiments provides detailed insights into its atomic connectivity, spatial arrangement, and dynamic behavior.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the N,N-dimethyl group, the methine proton at the C3 chiral center, and the diastereotopic methylene (B1212753) protons of the piperidine (B6355638) ring. The presence of the hydrochloride salt would lead to a downfield shift of protons near the nitrogen atoms due to protonation.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For the title compound, COSY would show correlations between the C3-proton and the adjacent methylene protons at C2 and C4, and among the geminal and vicinal protons of the piperidine ring, thus confirming the ring structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-4 bonds) between protons and carbons. For instance, HMBC would show correlations from the N-methyl protons to the C3 carbon, providing definitive evidence for the position of the dimethylamino group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and preferred conformation. For example, correlations between the C3 proton and other ring protons can help establish their relative axial or equatorial positions in the dominant chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N(CH₃)₂ | ~2.8 - 3.0 (singlet, 6H) | ~40 - 45 | C3, N-CH₃ |

| H2, H6 (Piperidine) | ~3.0 - 3.6 (multiplets, 4H) | C2: ~55-60, C6: ~45-50 | H2 → C3, C4, C6; H6 → C2, C5 |

| H3 (Methine) | ~3.2 - 3.5 (multiplet, 1H) | ~60 - 65 | H3 → C2, C4, C5, N(CH₃)₂ |

| H4, H5 (Piperidine) | ~1.8 - 2.2 (multiplets, 4H) | C4: ~25-30, C5: ~20-25 | H4 → C2, C3, C5, C6; H5 → C3, C4, C6 |

| N-H (Piperidinium) | Broad, downfield | - | - |

The piperidine ring in this compound is expected to adopt a chair conformation, similar to cyclohexane. chemdad.com However, the presence of two nitrogen atoms and a substituent at the C3 position leads to a complex conformational equilibrium. At room temperature, rapid ring inversion and nitrogen inversion can lead to averaged NMR signals.

By lowering the temperature, the rate of these conformational changes can be slowed down, allowing for the individual conformers to be observed. Low-temperature NMR studies would enable the determination of the energy barrier for ring inversion and potentially resolve the signals for the axial and equatorial conformers. This would provide crucial information on the preferred orientation of the dimethylamino group, which can be influenced by steric and electronic factors, including hydrogen bonding with the chloride counter-ion in different solvent environments.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing and differentiating polymorphs. chemicalbook.comresearchgate.net

For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments would be particularly informative. Each distinct polymorphic form would present a unique set of isotropic chemical shifts due to differences in crystal packing and intermolecular interactions. miamioh.edu Furthermore, ³⁵Cl ssNMR can be a highly sensitive probe for the local environment of the chloride ion, providing a distinct spectral fingerprint for each polymorph. chemicalbook.com The quadrupolar coupling constant and chemical shift anisotropy of the ³⁵Cl nucleus are highly sensitive to the nature of hydrogen bonding and ionic interactions within the crystal lattice. chemicalbook.commiamioh.edu

Vibrational Spectroscopy for Conformational and Interaction Analysis (FT-IR, Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and their local environment, making them valuable for structural confirmation and studying intermolecular interactions.

For this compound, the FT-IR and Raman spectra would be characterized by several key absorption bands:

N-H Stretching: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 2700-2400 cm⁻¹, is characteristic of the N⁺-H stretch in the piperidinium (B107235) hydrochloride salt.

C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the N-methyl groups. The symmetric stretching of the N-methyl group often appears at a characteristically lower wavenumber (around 2820-2780 cm⁻¹). spectroscopyonline.com

N-H Bending: Bending vibrations for the N⁺-H group are expected in the 1600-1500 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of the tertiary amines are typically found in the fingerprint region, between 1250 and 1020 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to various bending, rocking, and skeletal vibrations of the piperidine ring, providing a unique fingerprint for the molecule.

Differences in the position and shape of these bands, particularly those involved in hydrogen bonding (N-H stretch), can be used to distinguish between different polymorphic forms.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| N⁺-H Stretch (salt) | 2700 - 2400 | Strong, Broad | Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong | Strong |

| N-CH₃ Symmetric Stretch | 2820 - 2780 | Medium | Medium |

| N-H Bend | 1600 - 1500 | Medium | Weak |

| CH₂ Scissoring | ~1470 - 1440 | Medium | Medium |

| C-N Stretch | 1250 - 1020 | Medium to Strong | Weak to Medium |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration and assessing the enantiomeric purity of chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

For this compound, the nitrogen atoms act as chromophores. The ECD spectrum would exhibit Cotton effects (positive or negative peaks) at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. rsc.org

By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously determined. This approach has been successfully applied to related chiral piperidine derivatives. rsc.org ORD, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary information and can also be used to confirm the stereochemical assignment.

Mass Spectrometry for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

For this compound, under electrospray ionization (ESI), the molecular ion [M+H]⁺ would be observed, confirming the molecular weight of the free base (C₇H₁₆N₂). Tandem MS (MS/MS) experiments on this parent ion would induce fragmentation, providing structural information. A characteristic fragmentation pathway for cyclic amines involves alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu

The primary fragmentation pathways would likely involve:

Loss of the dimethylamino group or parts thereof.

Ring-opening reactions initiated by cleavage of the C-C or C-N bonds adjacent to the protonated piperidinium nitrogen. This can lead to a series of characteristic neutral losses (e.g., loss of ethylene).

Table 3: Predicted Mass Spectrometry Fragments for (R)-N,N-dimethylpiperidin-3-amine (as [M+H]⁺)

| m/z Value (Predicted) | Identity | Proposed Fragmentation Pathway |

| 129.1441 | [M+H]⁺ (C₇H₁₇N₂⁺) | Molecular ion of the free base |

| 84.0811 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of dimethylamine (B145610) radical followed by H rearrangement |

| 71.0733 | [C₄H₉N]⁺ | Ring opening followed by loss of C₃H₆N |

| 44.0500 | [C₂H₆N]⁺ | Cleavage of the dimethylamino group (CH₃)₂N⁺ |

Furthermore, high-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) is invaluable for impurity profiling. It allows for the detection, identification, and quantification of process-related impurities or degradation products, even at very low levels. By comparing the mass spectra of detected impurities with the fragmentation pattern of the main compound, the structures of these impurities can often be elucidated. conicet.gov.ar

Single-Crystal X-Ray Diffraction for Solid-State Structure Elucidation

While no specific data exists for this compound, the principles of how single-crystal X-ray diffraction would be applied to elucidate its structure are well-established.

Determination of Absolute Configuration

For a chiral molecule like this compound, single-crystal X-ray diffraction is the most reliable method for the unambiguous determination of its absolute configuration. The technique can distinguish between the R and S enantiomers by analyzing the anomalous scattering of X-rays by the atoms in the crystal. This method, often referred to as Flack parameter analysis, provides a definitive assignment of the stereochemistry at the chiral center (the C3 carbon of the piperidine ring). Without an experimental crystal structure, the (R) configuration is assumed based on its synthesis from an (R)-precursor, but it lacks the definitive proof that X-ray crystallography provides.

Analysis of Conformational Preferences in the Solid State

The piperidine ring is known to adopt various conformations, most commonly a chair form. A crystal structure would reveal the specific conformation adopted by the (R)-N,N-dimethylpiperidin-3-amine cation in the solid state. Key conformational parameters, such as ring puckering, the orientation of the N,N-dimethylamino substituent (axial or equatorial), and the torsion angles within the molecule, would be precisely determined. The protonation of the piperidine nitrogen to form the hydrochloride salt can significantly influence these conformational preferences due to electrostatic interactions within the molecule and the crystal lattice. In the absence of experimental data, the preferred conformation can only be predicted through computational modeling, which lacks the certainty of an experimental observation.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The hydrochloride salt of an amine is characterized by the presence of strong hydrogen bond donors (the ammonium (B1175870) proton, N-H+) and acceptors (the chloride ion, Cl-). A single-crystal X-ray diffraction study would map out the complete hydrogen bonding network within the crystal. This includes identifying the specific atoms involved in hydrogen bonds, their distances, and angles. It is expected that the primary intermolecular interaction would be a hydrogen bond between the protonated piperidine nitrogen and the chloride ion. Furthermore, other weaker interactions, such as C-H···Cl or C-H···N interactions, could also play a role in stabilizing the crystal packing. The precise nature and geometry of these interactions are critical for understanding the solid-state properties of the compound but remain unknown without a crystal structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of piperidine (B6355638) derivatives.

Density Functional Theory (DFT): This is the most widely used quantum chemical method for molecules of this size due to its favorable balance of accuracy and computational cost. niscpr.res.in DFT calculations are employed to determine a wide range of properties:

Optimized Geometries: Functionals such as B3LYP, M06-2X, and wB97XD, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to find the lowest energy structure of the molecule. nih.govnih.gov For instance, DFT has been successfully used to optimize the geometry of various piperidine derivatives, confirming experimental findings. rsc.org

Electronic Properties: Once the geometry is optimized, properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and Mulliken charge distribution can be calculated. nih.gov These analyses help in identifying reactive sites, understanding charge transfer within the molecule, and predicting its reactivity. nih.govnih.gov For example, in a study on piperidinium (B107235) p-hydroxybenzoate, DFT calculations at the B3LYP/6-31G(d) level were used to perform FMO, Mulliken charge, and MEP analyses. nih.gov

Ab Initio Methods: While more computationally intensive than DFT, methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) can also be applied. These methods are often used for benchmarking or when high accuracy for a specific property is required. HF, for example, has been used in conjunction with DFT to study vibrational spectra and geometric parameters of related heterocyclic systems. nih.gov

The choice of functional and basis set is crucial for obtaining accurate results. Studies comparing different functionals have shown, for example, that B97D and TPSSTPSS can be highly accurate for predicting NMR shifts in related heterocyclic compounds. nih.gov

Conformational Analysis and Energy Landscapes

Piperidine Ring Conformation: The piperidine ring in (R)-N,N-dimethylpiperidin-3-amine hydrochloride is expected to exist predominantly in a chair conformation. Computational methods are used to explore the potential energy surface to identify all stable conformers (e.g., chair, boat, twist-boat) and the transition states connecting them. For the chair conformation, the key question is the preference for the N,N-dimethylamino group to be in an axial or equatorial position.

Substituent Effects: The protonation of the ring nitrogen to form the hydrochloride salt significantly influences conformational preferences. Electrostatic interactions between the positively charged nitrogen (N-H+) and the polar dimethylamino substituent become critical. nih.gov In studies of other substituted piperidinium salts, protonation was found to stabilize the axial conformer by 0.7-0.8 kcal/mol compared to the free base. nih.gov

Computational conformational searches involve systematically rotating dihedral angles and calculating the energy of each resulting structure to map the energy landscape. mdpi.com This allows for the determination of the global minimum energy conformer and the relative energies of other low-energy structures. For 3-fluoropiperidine hydrochloride, both computational analysis and experimental observation showed a high preference for the axial fluorine conformer. researchgate.net

| Conformer | Method/Basis Set | ΔG (Gas Phase) | ΔG (Aqueous Solution) |

|---|---|---|---|

| Equatorial-Chair | B3LYP/6-311+G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| Axial-Chair | B3LYP/6-311+G(d,p) | -0.75 | -0.68 |

| Twist-Boat | B3LYP/6-311+G(d,p) | +5.5 | +5.8 |

This table presents hypothetical data based on typical values found for substituted piperidines to illustrate the output of conformational analysis. Actual values for this compound would require specific calculations.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and structural confirmation.

NMR Chemical Shifts: DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. nih.govruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, typically used with functionals like B3LYP or others optimized for NMR calculations. nih.govmdpi.com The calculated isotropic shielding constants are then linearly scaled to yield chemical shifts that can be directly compared with experimental values. nih.govresearchgate.net This synergy between DFT and NMR is a powerful tool for structural elucidation of complex organic molecules. ruc.dk The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. rsc.org

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to atomic positions. q-chem.com DFT calculations provide harmonic frequencies which are systematically higher than experimental frequencies. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretches, N-H bends, or ring deformations. nih.govnih.gov

| Vibrational Mode | Calculated Frequency (B3LYP/6-311G(d,p)) | Typical Experimental Range | Assignment |

|---|---|---|---|

| N⁺-H Stretch | 2750 | 2700-3000 | Stretching of the ammonium (B1175870) proton |

| C-H Stretch (Aliphatic) | 2950-2850 | 2960-2850 | CH₂ and CH stretches in the ring and methyl groups |

| N⁺-H Bend | 1610 | 1620-1550 | Bending of the ammonium group |

| C-N Stretch | 1210 | 1250-1020 | Stretching of C-N bonds in the ring and dimethylamino group |

This table shows typical calculated frequencies for key functional groups found in similar amine hydrochlorides.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, including the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, chemists can understand the detailed steps involved.

DFT calculations are used to locate the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. mit.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. researchgate.net

For example, in the synthesis of piperidines via intramolecular C-H amination, a catalytic cycle involving Cu(I)/Cu(II) was proposed and investigated using DFT. acs.org In another study on the functionalization of N-alkyl piperidines, DFT calculations at the wB97XD/6-311++g(d,p) level were used to analyze the transition states, confirming that the reaction proceeded through the lowest energy pathway consistent with experimental results. acs.org Such studies can explain selectivity (chemo-, regio-, and stereo-) in reactions where multiple products are possible. nih.gov

Studies of Intermolecular Interactions in Solution and Solid States

Understanding the non-covalent interactions that govern the behavior of this compound in different phases is crucial.

Solid State: In its crystalline form, the compound is an ionic salt, and its structure is dominated by strong intermolecular interactions, primarily hydrogen bonds and electrostatic forces. The key interaction is the hydrogen bond between the piperidinium proton (N⁺-H) and the chloride anion (Cl⁻). nih.gov Weaker C-H···Cl interactions may also contribute to the crystal packing.

Computational solid-state studies, often using periodic DFT calculations, can model the crystal lattice and analyze these interactions. nih.govresearchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov By mapping properties like d_norm onto the surface, one can identify the specific atoms involved in hydrogen bonding and other close contacts. nih.gov The calculation of pairwise interaction energies between molecules in the crystal further helps to understand the forces stabilizing the crystal structure. nih.gov

Solution State: In solution, the interactions with solvent molecules become paramount. To model this, computational chemists use either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govmdpi.com These models account for the bulk electrostatic effect of the solvent, which can influence conformational equilibria and reaction pathways. DFT calculations incorporating these models can predict how properties like relative conformer energies or spectroscopic signatures change from the gas phase to a specific solvent environment.

Role As a Chiral Building Block and Catalyst in Asymmetric Synthesis

Applications in Asymmetric Catalysis

While (R)-N,N-dimethylpiperidin-3-amine itself is not commonly employed directly as a primary catalyst, its structural motif is integral to the design of more complex chiral catalysts and ligands. Its value lies in serving as a foundational chiral scaffold that can be elaborated into catalytically active species.

The direct application of (R)-N,N-dimethylpiperidin-3-amine as an organocatalyst is not extensively documented in scientific literature. However, the broader class of chiral amines is fundamental to the field of organocatalysis. Chiral amines are used to synthesize more complex dual-functional organocatalysts, such as thiourea (B124793) catalysts. These catalysts can activate substrates through hydrogen bonding and deliver stereochemical information, making the development of new chiral amine backbones a significant area of research. The synthesis of novel chiral N,N'-dimethyl-1,4-piperazines from amino acids for use as ligands highlights the strategy of incorporating chiral amine structures into new catalytic systems.

Chiral diamines are a well-established class of ligands for transition metal-catalyzed asymmetric reactions. They can coordinate to a metal center, creating a chiral environment that directs the enantioselectivity of reactions such as hydrogenations, C-H functionalizations, and coupling reactions. While (R)-N,N-dimethylpiperidin-3-amine is a diamine, its direct use as a ligand is not prominent. Instead, it represents a valuable precursor for the synthesis of more sophisticated ligands. The development of novel chiral ligands often involves the integration of existing chiral building blocks, like the aminopiperidine core, into larger, more rigid structures designed to impart high levels of stereocontrol in metal-catalyzed processes.

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The most significant and well-documented application of derivatives of (R)-N,N-dimethylpiperidin-3-amine is as a chiral building block in pharmaceutical synthesis. The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing frequently in pharmaceutically active compounds.

A primary example is the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. The key chiral intermediate in many synthetic routes to Tofacitinib is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This intermediate contains the necessary stereocenters at the C3 and C4 positions of the piperidine (B6355638) ring, which are crucial for the drug's biological activity. Various patents and synthetic procedures describe the preparation of this key intermediate, underscoring its industrial importance. The synthesis often involves stereoselective reduction and resolution steps to obtain the desired (3R,4R) configuration with high optical purity.

The broader utility of the chiral 3-aminopiperidine core is further demonstrated by its use in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used as antidiabetic agents. The (R)-enantiomer of 3-aminopiperidine is a critical precursor for drugs such as alogliptin (B1666894) and linagliptin. This highlights the versatility of the chiral aminopiperidine skeleton as a foundational element in drug discovery and development.

Table 1: Synthesis and Use of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine This table is interactive. You can sort and filter the data.

| Precursor / Starting Material | Reaction / Transformation | Product / Intermediate | Application / Purpose | Reference(s) |

|---|---|---|---|---|

| 1-benzyl-3-methylamino-4-methyl-pyridinium bromide | Reduction with Sodium borohydride | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Synthesis of the core piperidine structure | |

| 3-amino-4-methyl piperidine | Multi-step synthesis including N-methoxycarbonylation, reduction, and chiral resolution with L-di-p-toluyl tartaric acid | bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine (B1201142) L-di-p-toluyl tartrate | Preparation of a stable, optically pure salt of the key intermediate | |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Debenzylation and coupling with a pyrimidine (B1678525) derivative | Tofacitinib | Final steps in the synthesis of the active pharmaceutical ingredient |

Role in Acid-Base Catalysis in Non-Aqueous Systems

As a tertiary amine, (R)-N,N-dimethylpiperidin-3-amine possesses basic properties. However, its specific role as a catalyst in non-aqueous acid-base reactions is not extensively reported in the scientific literature. Its primary value in synthesis is derived from its fixed chiral structure rather than its function as a simple base catalyst. In many synthetic procedures, other non-chiral tertiary amines (e.g., triethylamine, diisopropylethylamine) are typically used as acid scavengers or basic catalysts, reserving valuable chiral amines for applications where stereocontrol is the principal objective.

Design and Synthesis of New Chiral Amine Derivatives and Analogs

(R)-N,N-dimethylpiperidin-3-amine serves as a valuable starting point for the synthesis of new and more complex chiral amine derivatives. The functional groups on the piperidine ring—the tertiary amine at the 3-position and the secondary amine within the ring—provide reactive sites for further chemical modification.

The synthesis of the Tofacitinib intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a clear example of such derivatization. Starting from a simpler piperidine precursor, synthetic steps are employed to install the N-benzyl group on the ring nitrogen and the N-methyl group on the 3-amino substituent, in addition to establishing the stereocenter at the 4-position with a methyl group. These modifications are crucial for the subsequent coupling reactions and for the final molecule's efficacy. The development of stable salt forms, such as the acetate (B1210297) or L-di-p-toluyl tartrate, represents another facet of designing useful derivatives for pharmaceutical manufacturing.

Table 2: Examples of Derivatives and Analogs

| Base Compound | Derivative / Analog | Synthetic Modification(s) | Purpose / Application | Reference(s) |

|---|---|---|---|---|

| (R)-3-aminopiperidine | (R)-3-amino-1-Boc-piperidine | N-protection with a Boc group | Intermediate for DPP-IV inhibitors | |

| 3-amino-4-methyl piperidine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N-benzylation, N-methylation, chiral resolution | Key intermediate for Tofacitinib |

Analytical Methodologies for Stereochemical Purity and Characterization

Chiral Chromatography Method Development (e.g., HPLC, SFC, GC)

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. The development of a robust method requires careful selection of a chiral stationary phase (CSP) and mobile phase to achieve adequate resolution between the (R) and (S) enantiomers.

High-Performance Liquid Chromatography (HPLC)

Developing a chiral HPLC method for amines like N,N-dimethylpiperidin-3-amine can be challenging due to their polarity and potential lack of a strong UV chromophore. A common strategy involves pre-column derivatization to introduce a chromophore and improve chromatographic behavior.

A well-documented approach for the closely related precursor, (R)-piperidin-3-amine, provides a strong foundation for a method applicable to its N,N-dimethyl derivative. This method utilizes derivatization with p-toluenesulfonyl chloride (PTSC) to attach a UV-active tosyl group. nih.gov The resulting sulfonamides are then separated on a polysaccharide-based CSP. The key parameters for this validated method are detailed below. nih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) in the presence of a base |

| Chromatographic Mode | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column (CSP) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 4.0 between the (R) and (S) enantiomer derivatives |

This method demonstrates excellent selectivity and was validated according to International Conference on Harmonization (ICH) guidelines, confirming its precision, accuracy, and robustness for quantifying the enantiomeric impurity in the piperidin-3-amine (B1201142) precursor. nih.gov

Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC)